7-(Trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
7-(Trifluoromethyl)imidazo[1,2-a]pyridine (7-TFMP) is a synthetic compound that has been used in a wide variety of scientific research applications. 7-TFMP is a heterocyclic compound, which is a type of organic compound with a ring structure composed of at least two different elements. 7-TFMP is an important research tool for scientists, as it has been used in many studies to investigate biochemical and physiological effects. 7-TFMP has also been used in laboratory experiments to study the mechanism of action of various compounds.
Scientific Research Applications
- Antituberculosis Agents
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
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Antituberculosis Agents
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results : A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed in vitro anti-TB activity against replicating and non-replicating (MIC 90, MIC resulting in a 90% reduction in bacterial growth, range: 0.4–1.9 μM), MDR (MIC 90 range: 0.07–2.2 μM), and extensively drug-resistant (XDR, activity range: 0 …) .
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Optoelectronic Devices
- Field : Materials Science
- Application : Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviours, and biological properties . They have great potential in several research areas, including optoelectronic devices .
- Method : The application of these compounds in optoelectronic devices is based on their unique chemical structure, versatility, and optical behaviours .
- Results : In recent years many promising innovations have been reported in different technological applications .
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Anticancer Agents
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents against breast cancer cells .
- Method : Two series of imidazopyridine derivatives were synthesized. It was planned to integrate the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .
- Results : Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .
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Antibacterial Agents
- Field : Medicinal Chemistry
- Application : The derivatives of 1,3-diazole, which is a type of imidazole, show different biological activities such as antibacterial .
- Method : The development of these compounds is based on the structure–activity relationship .
- Results : These compounds have shown significant antibacterial activity .
Safety And Hazards
properties
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-1-3-13-4-2-12-7(13)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPNGOKBBWGSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654003 | |
Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
CAS RN |
944580-91-0 | |
Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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